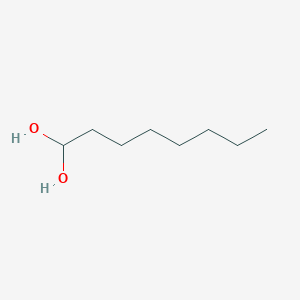

Octane-1,1-diol

Description

Octane-1,1-diol (C₈H₁₈O₂) is a diol with hydroxyl (-OH) groups attached to the first carbon atom of an octane chain. This article compares these analogs to infer trends and differences.

Properties

CAS No. |

26762-67-4 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-1,1-diol |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-6-7-8(9)10/h8-10H,2-7H2,1H3 |

InChI Key |

QYPUTBKHHRIDGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The position of hydroxyl groups significantly influences physical properties such as melting/boiling points, solubility, and reactivity.

Key Observations :

- Vicinal Diols (1,2-position) : Octane-1,2-diol has a relatively low melting point (36–38°C) and moderate boiling point under reduced pressure, likely due to intramolecular hydrogen bonding .

- 1,3-Diols : Octane-1,3-diol forms cyclic acetals with aldehydes (e.g., acetaldehyde), producing derivatives like 2-methyl-4-pentyl-1,3-dioxane in pear fruits .

Octane-1,2-diol

- Applications : Used in industrial and fine chemicals, particularly as a precursor for polyols and surfactants .

- Reactivity : Vicinal diols are prone to oxidation (e.g., forming ketones or carboxylic acids) and participate in acetal/ketal formation .

Octane-1,3-diol

- Natural Occurrence : Identified in pear fruits, where it reacts with acetaldehyde to form dioxane derivatives with (R)-configurations (>99% enantiomeric excess) .

- Stereochemical Significance : The (R)-configuration of its derivatives highlights its role in chiral synthesis .

1,8-Octanediol

- Applications : Primarily used in research settings, such as studying phase behavior in mixtures (e.g., with cholesterol or cyclohexane) .

Inferred Properties of this compound

- Geminal Diols : 1,1-diols are generally less stable than vicinal or distal diols due to steric strain between adjacent hydroxyl groups. They may spontaneously dehydrate to form ketones or aldehydes.

- Hypothetical Applications: Potential use in specialty polymers or as intermediates in organic synthesis, though stability challenges may limit practical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.